1-Bromo-2,5-diiodo-4-methylbenzene
CAS No.: 123568-18-3
Cat. No.: VC16050659
Molecular Formula: C7H5BrI2
Molecular Weight: 422.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123568-18-3 |
|---|---|
| Molecular Formula | C7H5BrI2 |
| Molecular Weight | 422.83 g/mol |
| IUPAC Name | 1-bromo-2,5-diiodo-4-methylbenzene |
| Standard InChI | InChI=1S/C7H5BrI2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |
| Standard InChI Key | WKYZAIIPNVLNLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1I)Br)I |
Introduction
1-Bromo-2,5-diiodo-4-methylbenzene is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅BrI₂ and a molecular weight of approximately 327.97 g/mol. This compound features a benzene ring substituted with one bromine atom and two iodine atoms at the 2 and 5 positions, respectively, along with a methyl group at the 4 position. It is primarily used in scientific research and various chemical synthesis applications, particularly in the field of organic chemistry.
Structural Information
The structural information for 1-Bromo-2,5-diiodo-4-methylbenzene includes its molecular formula, SMILES notation, InChI, and InChIKey. The compound's structure can be represented as follows:
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Molecular Formula: C₇H₅BrI₂
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SMILES: CC1=CC(=C(C=C1I)Br)I
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InChI: InChI=1S/C7H5BrI2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Synthesis and Reactions
1-Bromo-2,5-diiodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves several steps that can be optimized for yield and purity in laboratory settings. The reaction conditions typically require careful control of temperature and concentration to minimize side reactions and maximize yield. Solvents such as dichloromethane or acetonitrile may facilitate better solubility of reactants.
The compound's reactivity is influenced by the presence of multiple halogen substituents, which can stabilize intermediates formed during chemical reactions. It exhibits significant reactivity towards nucleophiles and electrophiles due to its halogenated nature.
Applications
1-Bromo-2,5-diiodo-4-methylbenzene finds applications primarily in scientific research. While specific applications for this compound are less documented compared to its analogs like 1-Bromo-2-iodo-4-methylbenzene, it is generally used in:
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Synthetic Organic Chemistry: As an intermediate in the synthesis of complex organic molecules.
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Material Science: Potentially incorporated into polymer systems to enhance material properties.
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Research in Halogen Chemistry: Providing insights into the reactivity and applications of halogenated compounds .
Availability and Suppliers
1-Bromo-2,5-diiodo-4-methylbenzene can be sourced from specialized chemical manufacturers and research institutions. Suppliers like Sigma-Aldrich offer this compound as part of their collection of rare and unique chemicals .
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